6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole

Medicinal Chemistry Physicochemical Profiling Drug Design

This C6-trifluoromethyl tetrahydrocarbazole is a privileged scaffold for medicinal chemistry, validated by ondansetron/frovatriptan. The -CF₃ group confers unique lipophilicity (ΔclogP ≈ +0.8 to +1.2) and metabolic stability, critical for CNS drug discovery and kinase inhibitor SAR. Vendor-verified 98% purity with CoA ensures reproducible results in hit-to-lead campaigns. Non-interchangeable; bulk procurement supports antifungal and kinase programs.

Molecular Formula C13H12F3N
Molecular Weight 239.24 g/mol
CAS No. 2805-84-7
Cat. No. B152644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole
CAS2805-84-7
Molecular FormulaC13H12F3N
Molecular Weight239.24 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F
InChIInChI=1S/C13H12F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5-7,17H,1-4H2
InChIKeyHINYVRIEKBPDTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole (CAS 2805-84-7): Procurement-Grade Tetrahydrocarbazole Building Block


6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole (CAS 2805-84-7) is a C6-trifluoromethyl-substituted tetrahydrocarbazole (THCz) derivative with the molecular formula C₁₃H₁₂F₃N and a molecular weight of 239.24 g/mol. This compound serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry, belonging to a class validated by clinically approved drugs including ondansetron, frovatriptan, and ramatroban [1]. The electron-withdrawing -CF₃ group at the 6-position of the partially saturated carbazole core introduces distinct physicochemical properties—including enhanced lipophilicity, altered metabolic stability, and modified electronic distribution—that differentiate it from unsubstituted and alternatively substituted THCz analogs [2].

Why 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole Cannot Be Replaced by Unsubstituted or Alternative THCz Analogs


The tetrahydrocarbazole scaffold exhibits profound structure-activity relationship (SAR) sensitivity to substituent identity and position, with modifications at C-1, C-6, and N-9 producing distinct potency and selectivity profiles across diverse therapeutic targets including bacterial sliding clamp, BTK, HDAC, and AMPK [1]. The -CF₃ group confers specific physicochemical advantages—increased lipophilicity (clogP), enhanced metabolic oxidative stability, and strong electron-withdrawing inductive effects—that cannot be replicated by unsubstituted THCz, methyl, halogen, or other common substituents. Generic substitution with a non-CF₃ analog introduces uncontrolled changes in target binding affinity, membrane permeability, and pharmacokinetic behavior, potentially compromising experimental reproducibility and downstream optimization campaigns [2]. Furthermore, cross-target SAR analysis reveals that C-6 modifications critically modulate selectivity over related kinase and receptor family members, underscoring the non-interchangeable nature of this specific building block .

Quantitative Differentiation Evidence: 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity and Electron-Withdrawing Character of 6-CF₃ vs. 6-H and 6-CH₃ Analogs

The 6-trifluoromethyl substituent imparts quantitatively distinct physicochemical properties compared to unsubstituted (6-H) and 6-methyl analogs. The -CF₃ group substantially increases lipophilicity (estimated ΔclogP ≈ +0.8 to +1.2 relative to 6-H) and introduces strong electron-withdrawing inductive effects (Hammett σₚ = +0.54) that alter the electronic distribution across the carbazole π-system. These properties correlate with enhanced membrane permeability and altered target binding kinetics, as demonstrated across multiple THCz-based lead optimization programs including 5-HT₁ receptor agonists and kinase inhibitors [1]. Direct head-to-head quantitative data for this specific compound remain limited in published literature; however, cross-study SAR analysis of related THCz series confirms that 6-CF₃ substitution confers measurable advantages in metabolic stability (reduced CYP-mediated oxidation) and target residence time [2].

Medicinal Chemistry Physicochemical Profiling Drug Design

Antifungal Activity Class Comparison: Tetrahydrocarbazole P-Type ATPase Inhibition Potency Benchmarking

Tetrahydrocarbazoles constitute a novel class of potent P-type ATPase inhibitors with broad-spectrum antifungal activity. In a systematic SAR study of 12 rationally designed THCz analogs, compounds exhibited IC₅₀ values for Saccharomyces cerevisiae Pma1 H⁺-ATPase inhibition ranging from 2-75 μM, with the most potent compounds (6, 7, 8, 9, 10) achieving IC₅₀ values of 2-9 μM [1]. While this specific 6-CF₃ compound was not directly tested, cross-study SAR analysis indicates that electron-withdrawing substituents at the 6-position generally enhance P-type ATPase inhibitory potency relative to electron-donating or unsubstituted analogs, consistent with the compound's suitability for antifungal lead development [2]. Crystallographic data at 3.0 Å resolution confirm that THCz derivatives bind to a conserved region above the ion inlet channel of SERCA ATPase, providing a validated binding mode [3].

Antifungal Discovery P-Type ATPase Inhibition Antimicrobial Resistance

Kinase Inhibitor Scaffold Potential: C-6 CF₃ Modulation of ITK Selectivity Over Related Kinases

In tetrahydrocarbazole-based kinase inhibitor programs including clinical candidate BMS-986142 (a selective ITK inhibitor), C-6 substituents have been shown to critically modulate selectivity over closely related kinases. SAR analysis reveals that trifluoromethyl groups at the 6-position improve metabolic stability and membrane permeability while enabling fine-tuning of selectivity profiles [1]. Specifically, electron-withdrawing substituents at C-6 enhance selectivity for ITK over other Tec family kinases (e.g., BTK, TXK, BMX) by exploiting subtle differences in the ATP-binding pocket architecture. While quantitative selectivity ratios for this exact compound are not published, the established SAR paradigm indicates that 6-CF₃ substitution provides a favorable balance of potency and selectivity relative to 6-H, 6-CH₃, or 6-halogen analogs, making this building block particularly valuable for kinase inhibitor discovery programs requiring targeted polypharmacology control .

Kinase Inhibition Selectivity Profiling Immuno-Oncology

Analytical and Purity Benchmarking: Vendor-Supplied Characterization Data for Procurement Validation

Commercial vendors supply 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole at standard purities of 95-98% with accompanying analytical documentation including NMR, HPLC, and GC batch-specific quality reports . The compound exhibits a melting point of 83-84°C, boiling point of 331.4°C at 760 mmHg, and flash point of 154.2°C, with density calculated at 1.312 g/cm³ . A validated synthetic protocol yields the product as a brown solid in 94% yield following Borsche-Drechsel cyclization, with mass spectral confirmation (ESI⁺ m/z 240 [M+H]⁺) . These reproducible physicochemical constants and vendor-provided certificates of analysis enable straightforward identity verification and purity assessment upon receipt, mitigating procurement risk compared to custom-synthesized analogs lacking standardized quality documentation.

Quality Control Analytical Chemistry Procurement Specifications

Optimal Procurement and Application Scenarios for 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole


Antifungal Lead Optimization Leveraging P-Type ATPase Inhibition

This 6-CF₃-THCz building block is optimally deployed in medicinal chemistry campaigns targeting novel antifungal agents, particularly those aimed at overcoming resistance to azoles and echinocandins. The tetrahydrocarbazole class has demonstrated broad-spectrum antifungal activity via inhibition of fungal H⁺-ATPase (Pma1), with potent analogs achieving IC₅₀ values of 2-9 μM and MIC values of 5-20 μM against Candida albicans [1]. The established binding mode to SERCA ATPase (PDB: 5NCQ, 3.0 Å resolution) provides a structural basis for rational design, while the electron-withdrawing 6-CF₃ substituent offers favorable lipophilicity for membrane penetration and metabolic stability [2].

Kinase Inhibitor Scaffold Diversification with Built-In Selectivity Modulation

This compound serves as an advanced starting material for kinase inhibitor discovery programs, particularly those targeting Tec family kinases (ITK, BTK) where C-6 substitution critically influences selectivity. The 6-CF₃ group confers electron-withdrawing properties that enhance metabolic stability and membrane permeability while providing a handle for further functionalization. The clinical validation of THCz-based kinase inhibitors such as BMS-986142 (ITK-selective) demonstrates the translational relevance of this scaffold, and procurement of the 6-CF₃ variant enables rapid analog generation for SAR exploration around a precedented pharmacophore [1].

Physicochemical Property Optimization in CNS and Orally Bioavailable Programs

The -CF₃ substituent at the 6-position substantially increases lipophilicity (estimated ΔclogP ≈ +0.8 to +1.2 vs. unsubstituted THCz), making this building block particularly suitable for CNS-penetrant and orally bioavailable drug discovery programs where balanced LogD is required. The electron-withdrawing nature of the CF₃ group (Hammett σₚ = +0.54) also reduces the pKa of the indole NH, potentially enhancing membrane permeability at physiological pH. These physicochemical attributes align with established property guidelines for CNS drug candidates (clogP 2-5; tPSA < 90 Ų) and support procurement for lead optimization requiring fine-tuned ADME profiles [2].

Quality-Controlled Building Block for Parallel Synthesis and Library Production

For industrial-scale parallel synthesis and compound library production, this building block offers vendor-verified purity (95-98%) with batch-specific analytical certificates (NMR, HPLC, GC), reproducible physicochemical constants (mp 83-84°C; bp 331.4°C), and established synthetic accessibility via Borsche-Drechsel cyclization in 94% yield [1]. These quality attributes reduce procurement risk and ensure consistent reaction performance across multi-gram to kilogram-scale campaigns, making it suitable for hit-to-lead and lead optimization libraries where reproducibility and compound integrity are paramount [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.